Pde5/hdac-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pde5/hdac-IN-1 is a dual inhibitor that targets both phosphodiesterase 5 (PDE5) and histone deacetylases (HDACs). This compound has shown potential in various therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders .
Méthodes De Préparation
The synthesis of Pde5/hdac-IN-1 involves a series of chemical reactions that integrate the inhibitory functionalities of both PDE5 and HDACs. The synthetic route typically includes the formation of a core structure that can interact with both enzyme targets. Specific reaction conditions and industrial production methods are still under research and development .
Analyse Des Réactions Chimiques
Pde5/hdac-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
Pde5/hdac-IN-1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the dual inhibition of PDE5 and HDACs.
Biology: It helps in understanding the role of PDE5 and HDACs in cellular processes.
Medicine: It has shown potential in treating diseases such as cancer, Alzheimer’s disease, and liver fibrosis by inhibiting both PDE5 and HDACs
Industry: It is being explored for its potential in developing new therapeutic agents with dual inhibitory functions
Mécanisme D'action
Pde5/hdac-IN-1 exerts its effects by inhibiting the enzymatic activities of both PDE5 and HDACs. PDE5 inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), which plays a role in various physiological processes. HDAC inhibition results in increased acetylation of histones, leading to changes in gene expression. The combined inhibition of these two enzymes results in synergistic effects that can be beneficial in treating diseases .
Comparaison Avec Des Composés Similaires
Pde5/hdac-IN-1 is unique due to its dual inhibitory function. Similar compounds include:
Sildenafil-based compounds: These primarily inhibit PDE5 but lack HDAC inhibitory activity.
Vardenafil-based compounds: These also primarily inhibit PDE5 but lack HDAC inhibitory activity.
CUDC-101: This compound inhibits both HDAC and epidermal growth factor receptor (EGFR), but not PDE5.
CUDC-907: This compound inhibits both HDAC and phosphoinositide 3-kinase (PI3K), but not PDE5.
This compound stands out due to its ability to target both PDE5 and HDACs, making it a promising candidate for multi-targeted therapeutic approaches.
Propriétés
Formule moléculaire |
C27H29BrN4O4 |
---|---|
Poids moléculaire |
553.4 g/mol |
Nom IUPAC |
7-[(2R,8R)-2-(4-bromophenyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]-N-hydroxyheptanamide |
InChI |
InChI=1S/C27H29BrN4O4/c28-18-12-10-17(11-13-18)26-25-20(19-7-4-5-8-21(19)29-25)15-22-27(35)31(16-24(34)32(22)26)14-6-2-1-3-9-23(33)30-36/h4-5,7-8,10-13,22,26,29,36H,1-3,6,9,14-16H2,(H,30,33)/t22-,26-/m1/s1 |
Clé InChI |
KNOXAVJMUDFKCL-ATIYNZHBSA-N |
SMILES isomérique |
C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCCCCCC(=O)NO |
SMILES canonique |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCCCCCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.